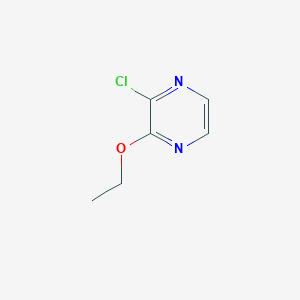![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
カタログ番号 B2820959
CAS番号:
422287-30-7
分子量: 481.37
InChIキー: KGOKQSCMUNSNRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a benzamide group, and a pyridine ring. The bromine atom on the quinazolinone ring would be a significant feature, as halogens are often involved in molecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could be involved in substitution reactions, while the carbonyl groups in the quinazolinone and benzamide moieties could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The carbonyl groups and nitrogen atoms could also influence its polarity and solubility .科学的研究の応用
Synthesis and Antitumor Properties
- A study focused on the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlights the potential of such compounds in cancer treatment. These analogues were designed to increase aqueous solubility for better in vivo evaluation, with some showing significantly higher cytotoxicity than CB30865, retaining unique biochemical characteristics like delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antiviral and Cytotoxic Activities
- Novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for in vitro antiviral activity against HIV, HSV, and vaccinia viruses. A specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2010).
Analgesic Activity
- Research into pyrazoles and triazoles bearing a quinazoline moiety explored their synthesis and analgesic activity. This study illustrates the diverse pharmacological applications of quinazolinone derivatives, including potential uses in pain management (Saad et al., 2011).
Antioxidant Activity
- Fused heterocyclic compounds derived from a tetrahydropyrimidine derivative have been investigated for their antioxidant activities. This research underscores the importance of quinazolinone derivatives in developing new antioxidant agents (Salem et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde with N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable base and solvent.", "Starting Materials": [ "6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde", "N-(pyridin-2-ylmethyl)benzamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(pyridin-2-ylmethyl)benzamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound as a solid." ] } | |
CAS番号 |
422287-30-7 |
製品名 |
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
分子式 |
C22H17BrN4O2S |
分子量 |
481.37 |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChIキー |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



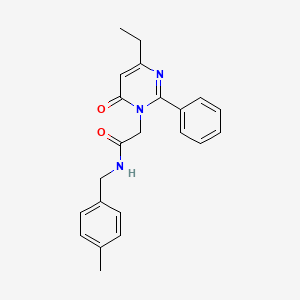
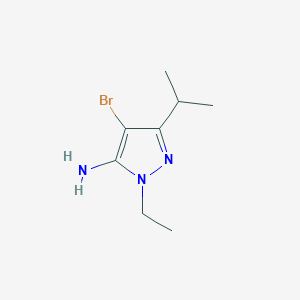
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
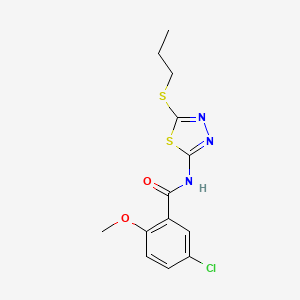
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
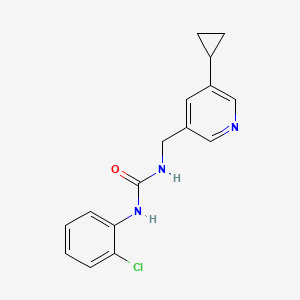
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
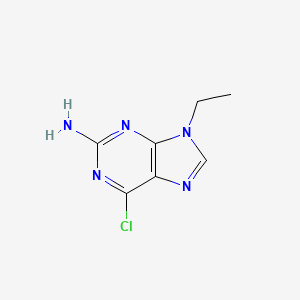
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
